N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide
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Description
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C27H31FN4O3 and its molecular weight is 478.568. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A study involving the synthesis of novel compounds related to N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide demonstrated their potential antidepressant and antianxiety activities. These compounds were synthesized through a series of chemical reactions, and their structures were confirmed by spectroscopic data. The antidepressant activities were evaluated using the Porsolt’s behavioral despair test on mice, and the antianxiety activity was assessed using the plus maze method (Kumar et al., 2017).
Dopamine Reuptake Inhibitors
- Research on heteroaromatic analogs of compounds related to this compound focused on their potential as high-affinity dopamine reuptake inhibitors. These compounds showed promise in stimulating locomotor activity in rats and displayed potency in cocaine and food self-administration studies in monkeys (Matecka et al., 1997).
Serotonin Receptor Imaging
- A study on N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, related to this compound, focused on their use as PET tracers for serotonin 5-HT(1A) receptors. These compounds showed high affinity and selectivity for 5-HT1A receptors, making them promising for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).
Dopamine Uptake Inhibitor Synthesis
- Research on the synthesis of GBR-12909, a dopamine uptake inhibitor, detailed a process for its preparation in large quantities. This compound, structurally related to this compound, was developed with the aim of eliminating chromatographic purifications and minimizing environmental impact (Ironside et al., 2002).
PET Imaging of Colony-Stimulating Factor 1 Receptor
- A study on 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide, related to the chemical , explored its potential for PET imaging of colony-stimulating factor 1 receptor (CSF1R). This compound exhibited high binding affinity and specificity for CSF1R, showing promise for imaging in neuroinflammatory conditions like Alzheimer’s disease (Lee et al., 2022).
Properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O3/c28-22-11-4-5-12-23(22)31-15-17-32(18-16-31)24(25-13-7-19-35-25)20-30-27(34)26(33)29-14-6-10-21-8-2-1-3-9-21/h1-5,7-9,11-13,19,24H,6,10,14-18,20H2,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBPAJPQIWTNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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